molecular formula C9H14O B6152032 1-(cyclopropylmethyl)cyclobutane-1-carbaldehyde CAS No. 518346-55-9

1-(cyclopropylmethyl)cyclobutane-1-carbaldehyde

Cat. No.: B6152032
CAS No.: 518346-55-9
M. Wt: 138.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₄O It is a cycloalkane derivative featuring a cyclobutane ring substituted with a cyclopropylmethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)cyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with cyclobutanone in the presence of a strong base, such as sodium hydride, to form the desired aldehyde. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropylmethyl group can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 1-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid.

    Reduction: 1-(Cyclopropylmethyl)cyclobutanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Cyclopropylmethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The cyclopropylmethyl group may also influence the compound’s reactivity and binding affinity through steric and electronic effects.

Comparison with Similar Compounds

    Cyclobutanone: A simpler cyclobutane derivative with a ketone functional group.

    Cyclopropylmethyl ketone: Contains a cyclopropylmethyl group attached to a ketone.

    Cyclopropylcarboxaldehyde: Features a cyclopropyl group attached to an aldehyde.

Uniqueness: 1-(Cyclopropylmethyl)cyclobutane-1-carbaldehyde is unique due to the combination of a cyclobutane ring, a cyclopropylmethyl group, and an aldehyde functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

518346-55-9

Molecular Formula

C9H14O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.